5-Beta-Hydroxy-Drospirenone-17-Propanol
Overview
Description
5-Beta-Hydroxy-Drospirenone-17-Propanol is a synthetic compound that belongs to the class of steroidal compounds. It is a derivative of spironolactone and is used in various medical and industrial applications. The molecular formula of this compound is C24H36O4, and it has a molecular weight of 388.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Beta-Hydroxy-Drospirenone-17-Propanol involves multiple steps, starting from drospirenone. One of the key steps includes the catalytic hydrogenation of dimethylene propinol, which leads to the formation of intermediate products such as 7α-(3-hydroxy-1-propyl)-6β,7β; 15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality of the final product. The production involves the use of specialized equipment and cleanroom environments to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Beta-Hydroxy-Drospirenone-17-Propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of this compound. These products have different applications in scientific research and industry.
Scientific Research Applications
5-Beta-Hydroxy-Drospirenone-17-Propanol has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and impurity in the study of steroidal compounds.
Biology: Investigated for its potential effects on various biological pathways and processes.
Medicine: Explored for its potential therapeutic effects, particularly in hormone-related conditions.
Industry: Utilized in the production of high-purity steroidal compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Beta-Hydroxy-Drospirenone-17-Propanol involves its interaction with specific molecular targets and pathways. As a derivative of spironolactone, it exhibits antimineralocorticoid and antiandrogenic activities. It primarily acts by binding to mineralocorticoid receptors, thereby inhibiting the effects of aldosterone . This leads to a reduction in sodium and water retention, which can be beneficial in conditions like hypertension and heart failure .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5-Beta-Hydroxy-Drospirenone-17-Propanol include:
Drospirenone: The parent compound from which this compound is derived.
3-Beta-Hydroxy-Drospirenone Lactol: Another derivative of drospirenone with similar properties.
5-Beta-Hydroxy-Drospirenone Lactone: A related compound with slight structural differences.
Uniqueness
This compound is unique due to its specific hydroxyl and propanol functional groups, which confer distinct chemical and biological properties. These functional groups allow for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-21-7-4-13(26)12-24(21,28)17-10-14(17)19-16(21)5-8-22(2)20(19)15-11-18(15)23(22,27)6-3-9-25/h14-20,25,27-28H,3-12H2,1-2H3/t14-,15+,16-,17+,18-,19+,20-,21+,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGLEUDFODCURD-HOPUHREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C5(CCCO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCCO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857759 | |
Record name | (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357252-81-3 | |
Record name | (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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